Methyl 2-fluoro-4-hydroxybenzoate
Overview
Description
Methyl 2-fluoro-4-hydroxybenzoate: is an organic compound with the molecular formula C8H7FO3 . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydroxyl group is at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 2-fluoro-4-hydroxybenzoate is primarily targeted towards cytosolic phospholipase A2α . This enzyme plays a crucial role in the regulation of the inflammatory response in the body.
Mode of Action
The compound interacts with its target, cytosolic phospholipase A2α, and inhibits its activity . This interaction results in a decrease in the production of arachidonic acid and its metabolites, which are key mediators of inflammation.
Biochemical Pathways
The inhibition of cytosolic phospholipase A2α by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which play a significant role in inflammation and immune responses.
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The inhibition of cytosolic phospholipase A2α by this compound leads to a decrease in the production of arachidonic acid and its metabolites . This results in a reduction of inflammation and immune responses, at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Methyl 2-fluoro-4-hydroxybenzoate is known to undergo enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . This suggests that it interacts with certain enzymes in E. coli to undergo this transformation .
Cellular Effects
It is known to be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2α , suggesting it may have an impact on cellular signaling pathways and metabolism.
Molecular Mechanism
Its role as an intermediate in the synthesis of certain compounds suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression .
Metabolic Pathways
This compound is known to undergo enzymatic dihydroxylation, suggesting that it is involved in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-4-hydroxybenzoate can be synthesized through the esterification of 2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 90°C) for several hours to achieve a high yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-hydroxybenzoic acid.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Ester Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Ester Hydrolysis: 2-fluoro-4-hydroxybenzoic acid.
Oxidation and Reduction Reactions: Different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-fluoro-4-hydroxybenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
- Methyl 4-fluoro-2-hydroxybenzoate
- Methyl 5-fluoro-2-hydroxybenzoate
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 5-ethyl-2-hydroxybenzoate
Comparison: Methyl 2-fluoro-4-hydroxybenzoate is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom at the second position can enhance its stability and alter its interaction with biological targets .
Properties
IUPAC Name |
methyl 2-fluoro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSPMXSNCAFCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625798 | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-22-5 | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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